molecular formula C10H13ClN2 B3024050 2-Chloro-6-(1-piperidinyl)pyridine CAS No. 19946-28-2

2-Chloro-6-(1-piperidinyl)pyridine

Cat. No. B3024050
CAS RN: 19946-28-2
M. Wt: 196.67 g/mol
InChI Key: RLCPWOMTHWJBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(1-piperidinyl)pyridine is a chemical compound with the formula C₁₀H₁₃ClN₂. It has a molecular weight of 196.68 g/mol . This compound is also known as 2-Chloro-6-(piperidin-1-yl)pyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(1-piperidinyl)pyridine consists of a pyridine ring with a chlorine atom at the 2nd position and a piperidine ring attached at the 6th position .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including 2-Chloro-6-(1-piperidinyl)pyridine, serve as essential building blocks for drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers explore various synthetic methods to access substituted piperidines, aiming to design novel pharmaceutical agents. Notably, this compound’s chloro-substituted pyridine ring may contribute to its pharmacological properties .

Alkylating Agents and Chemical Reactions

2-Chloro-6-(1-piperidinyl)pyridine can participate in intra- and intermolecular reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers investigate these transformations to create diverse piperidine derivatives. The compound’s reactivity and functional groups make it a valuable substrate for organic synthesis .

Spiropiperidines and Fused Ring Systems

Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit interesting biological activities. Researchers explore their potential as antiviral, antibacterial, or antitumor agents. The chloro-substituted pyridine moiety in 2-Chloro-6-(1-piperidinyl)pyridine contributes to the formation of such spirocyclic structures .

Biological Evaluation and Pharmacological Activity

Scientists study the biological effects of piperidine-containing compounds. In the case of 2-Chloro-6-(1-piperidinyl)pyridine, researchers assess its pharmacological activity. This includes evaluating its binding affinity to specific receptors, enzymatic inhibition, and potential therapeutic applications. The compound’s unique structure may influence its interaction with biological targets .

Dual Inhibitors in Oncology

A series of 2-amino-4-(1-piperidine)pyridine derivatives, including 2-Chloro-6-(1-piperidinyl)pyridine, have been designed as dual inhibitors. These compounds target both the Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Their potential in treating cancer warrants further investigation .

Synthetic Strategies and Substrate Selection

For researchers entering this field, understanding synthetic strategies and suitable substrates is crucial. Novice scientists can explore the literature on piperidine synthesis, functionalization, and biological applications. Experienced chemists seek efficient methods to access biologically active piperidines, leveraging compounds like 2-Chloro-6-(1-piperidinyl)pyridine .

Safety and Hazards

2-Chloro-6-(1-piperidinyl)pyridine is classified as an irritant . It’s important to prevent skin and eye contact and to change contaminated clothing daily . In case of a fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

Future Directions

Piperidine derivatives, including 2-Chloro-6-(1-piperidinyl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-chloro-6-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPWOMTHWJBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(1-piperidinyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(1-piperidinyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(1-piperidinyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(1-piperidinyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(1-piperidinyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(1-piperidinyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.